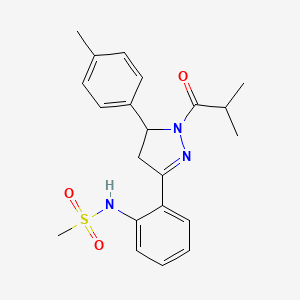

N-(2-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-11-9-15(3)10-12-16)13-19(22-24)17-7-5-6-8-18(17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIXJTFKBRMTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS No. 923147-16-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 399.5 g/mol. Its structure features a pyrazole moiety, which is known for diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that compounds with pyrazole structures often exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving similar compounds, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .

2. Analgesic Effects

The analgesic properties of pyrazole derivatives have been documented through various models of pain. The compound's ability to modulate pain pathways suggests it could serve as a potential analgesic agent. In animal models, certain pyrazole-based compounds exhibited comparable efficacy to traditional analgesics .

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that modifications in the pyrazole structure can enhance antibacterial activity against pathogens like E. coli and S. aureus. Compounds with an aliphatic amide pharmacophore were particularly noted for their enhanced antimicrobial efficacy .

Case Studies

Several studies have explored the biological activity of similar pyrazole compounds:

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit signaling pathways that lead to the production of pro-inflammatory mediators.

- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways could explain its antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dihydropyrazole Derivatives

a) N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl)Phenyl)Methanesulfonamide

- Structural Differences : Benzoyl (vs. isobutyryl) and 2-ethoxyphenyl (vs. p-tolyl) groups.

- Activity: Demonstrated strong binding affinity to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein (A42R) in molecular docking studies.

- Key Insight : The ethoxy group may enhance polar interactions with viral proteins, while the benzoyl substituent could alter metabolic stability compared to the target compound.

b) N-(3-(1-Isobutyryl-5-(o-Tolyl)-4,5-Dihydro-1H-Pyrazol-3-Yl)Phenyl)Methanesulfonamide (ortho-tolyl isomer)

Heterocyclic Variants: Triazole Derivatives

Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-Yl)Phenyl)Methanesulfonamide)

- Structural Differences : Triazole core (vs. pyrazole) with dichlorophenyl and difluoromethyl groups.

- Activity: A herbicide targeting plant protoporphyrinogen oxidase. Regulatory studies highlight its environmental persistence and metabolites .

Historical Benzenesulfonamide Analogs

4-(4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-Yl)Benzenesulfonamide

Comparative Analysis Table

Research Findings and Implications

- Antiviral Potential: Pyrazole derivatives with methanesulfonamide groups, such as the compound in , show promise against MPXV via inhibition of viral replication machinery. The target compound’s p-tolyl group may enhance hydrophobic interactions with viral proteins, while the isobutyryl group could improve metabolic stability compared to benzoyl analogs .

- Physicochemical Properties : Para-substituted derivatives (e.g., p-tolyl) generally exhibit better solubility and symmetry than ortho-isomers, which may translate to improved pharmacokinetics .

- Synthetic Utility : Structural analogs like the o-tolyl variant are critical intermediates in drug discovery, enabling rapid diversification of pyrazole-based libraries .

Q & A

Basic Questions

Q. What are the key synthetic routes for N-(2-(1-Isobutyryl-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide?

- Methodological Answer : The compound is synthesized via multi-step protocols involving:

- Condensation : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates.

- Functionalization : Introduction of the isobutyryl and methanesulfonamide groups via nucleophilic substitution or acylation reactions.

- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate high-purity products.

- Reference : Similar pyrazole derivatives are synthesized using these steps, with structural confirmation via NMR and HRMS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (with DEPT experiments) to confirm stereochemistry, substituent positions, and diastereomeric purity.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and sulfonamide (S=O) functional groups.

- X-ray Crystallography : Optional for absolute configuration determination (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Identify protein targets (e.g., carbonic anhydrases, kinases) based on structural analogs (e.g., benzenesulfonamide derivatives).

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on binding affinity (ΔG) and hydrogen-bonding networks.

- Validation : Compare docking results with experimental IC₅₀ values from enzymatic assays.

- Reference : Pyrazole-carbothioamide analogs have been evaluated for bioactivity using this approach .

Q. How can researchers optimize reaction conditions using Design of Experiments (DOE)?

- Methodological Answer :

- Variables : Test factors like temperature, solvent polarity, catalyst loading, and reaction time.

- Statistical Models : Apply response surface methodology (RSM) or factorial designs to identify significant parameters.

- Example Table :

| Variable | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | 78 |

| Solvent (DMF:H₂O) | 1:1–3:1 | 2:1 | 82 |

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., substituent effects on chemical shifts).

- Advanced NMR Techniques : Use 2D-COSY or NOESY to resolve overlapping signals or confirm spatial proximity of protons.

- Crystallographic Validation : Resolve ambiguities via X-ray diffraction (e.g., confirming cis/trans isomerism) .

Q. What strategies improve solubility for in vitro pharmacological studies?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) or reduce logP via substituent engineering.

- Co-solvent Systems : Use DMSO/PBS mixtures or cyclodextrin inclusion complexes.

- Solubility Table :

| Substituent | logP | Solubility (µg/mL) |

|---|---|---|

| p-Tolyl | 3.8 | 12.4 |

| 4-Fluorophenyl | 3.2 | 28.7 |

- Reference : Analogous pyrazole-sulfonamides show improved solubility with electron-withdrawing groups .

Q. How can synthetic intermediates be validated via X-ray crystallography?

- Methodological Answer :

- Crystallization : Optimize solvent systems (e.g., EtOH/water) to grow single crystals.

- Data Collection : Use a diffractometer (Mo/Kα radiation) at 100–295 K.

- Refinement : Apply SHELXL for structure solution, reporting R factors (<0.06) and mean C–C bond deviations (<0.005 Å).

- Reference : Pyrazole-triazole hybrids have been structurally validated using this protocol .

Key Considerations for Advanced Research

- Data Contradiction Analysis : Cross-validate computational predictions (e.g., docking scores) with in vitro assays to address false positives/negatives .

- Reaction Mechanism Elucidation : Employ density functional theory (DFT) to model transition states and intermediates .

- Scalability : Transition from batch to flow reactors for reproducible synthesis at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.